

Application Notes and Protocols for the Proposed Synthesis of Denudadione C

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Compound of Interest

Compound Name: Denudadione C

Cat. No.: B1153195

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Abstract

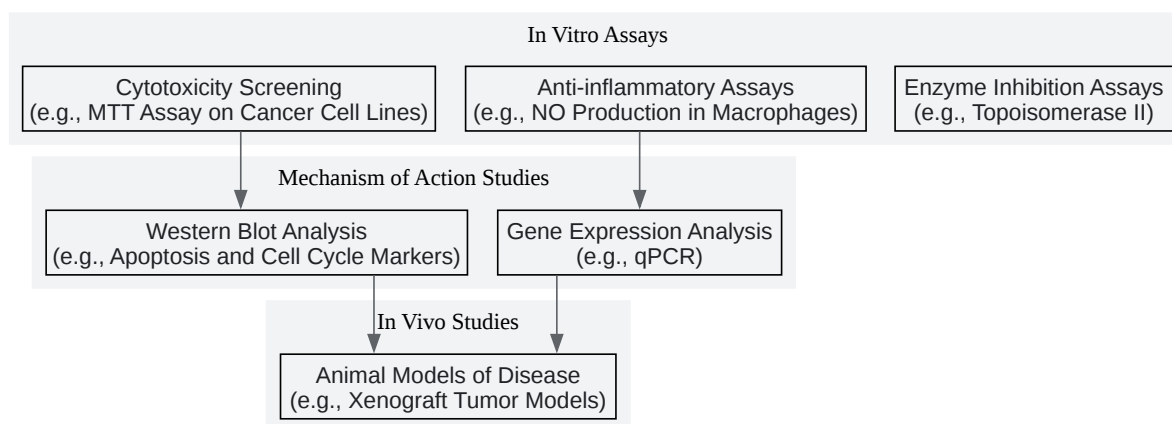
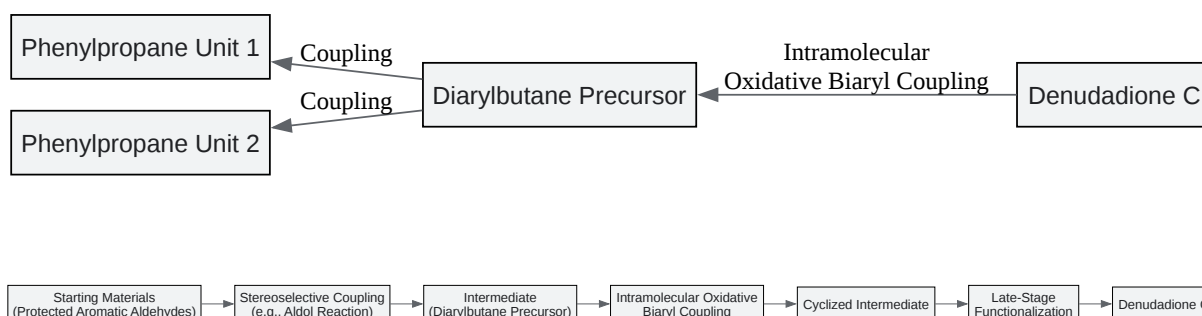
This document outlines a proposed synthetic protocol for **Denudadione C**, a lignan natural product isolated from *Magnolia denudata*. Due to the absence of a published total synthesis, this protocol is based on established methodologies for the synthesis of structurally related dibenzocyclooctadiene lignans. The proposed route features a key oxidative biaryl coupling to construct the central eight-membered ring and stereoselective transformations to install the requisite functional groups. This document provides detailed experimental procedures for key steps, summarized in tabular format for clarity, and includes visualizations of the proposed synthetic pathway and logical workflow.

Introduction to Denudadione C

Denudadione C is a lignan natural product with the molecular formula $C_{20}H_{20}O_5$, first reported as a constituent of *Magnolia denudata*. Lignans, particularly those of the dibenzocyclooctadiene class, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, antiviral, and hepatoprotective effects. The complex polycyclic and stereochemically rich structure of **Denudadione C** presents a challenging and attractive target for total synthesis. A successful synthetic route would not only provide access to this rare natural product for further biological evaluation but also allow for the generation of analogues with potentially enhanced therapeutic properties.

Proposed Retrosynthetic Analysis

The proposed synthesis of **Denudadione C** commences with a retrosynthetic analysis that disconnects the target molecule at key strategic bonds. The central dibenzocyclooctadiene core is envisioned to be formed via an intramolecular oxidative biaryl coupling of a diarylbutane precursor. This precursor, in turn, can be assembled through the coupling of two appropriately functionalized phenylpropane units. This strategy allows for a convergent and flexible approach, enabling the synthesis of various analogues by modifying the initial building blocks.



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